5-Oxotetrahydrofuran-2-carboxylic acid
Overview
Description
5-Oxotetrahydrofuran-2-carboxylic acid is a compound that falls within the category of furan carboxylic acids, which are of interest due to their potential applications in pharmaceuticals and polymers. The compound is characterized by a tetrahydrofuran ring with a carboxylic acid functionality and an oxo group. It is related to various other compounds that have been studied for their biological activity or as building blocks in organic synthesis.
Synthesis Analysis
The synthesis of 5-oxotetrahydrofuran-2-carboxylic acid derivatives has been approached through various methods. One method involves asymmetric oxidation of 3-aryl-2-hydroxycyclopent-2-en-1-ones, which yields enantiomerically enriched 2-aryl-5-oxotetrahydrofuran-2-carboxylic acids . Another approach is the enzymatic resolution of racemic esters to obtain optically active paraconic-acid derivatives, such as 4,4-dimethyl-5-oxo-tetrahydrofuran-3-carboxylic acid . Additionally, the synthesis of related furan carboxylic acids from 5-hydroxymethylfurfural (HMF) has been achieved using enzyme cascades that utilize the byproduct H2O2 for internal recycling .
Molecular Structure Analysis
The molecular structure of 5-oxotetrahydrofuran-2-carboxylic acid derivatives has been characterized using various spectroscopic techniques. For instance, the absolute configuration of 4,4-dimethyl-5-oxo-tetrahydrofuran-3-carboxylic acid and its esters was determined through a combination of experimental and theoretical investigations, including specific rotation computations and circular dichroism . The structure of related compounds, such as a new branched tetrahydrofurane δ-sugar amino acid, was assigned using extensive NMR analysis and mass spectrometry .
Chemical Reactions Analysis
The chemical reactivity of 5-oxotetrahydrofuran-2-carboxylic acid derivatives has been explored in various contexts. For example, the recyclization of 5-arylfuran-2,3-diones with cyanoacetic acid derivatives leads to the formation of 2-amino-5-(2-aryl-2-oxoethylidene)-4-oxo-1H-4,5-dihydrofuran-3-carboxylic acids . Additionally, the oxidation of 5-nitrofurfural results in the synthesis of 5-nitrofuran-2-carboxylic acid, demonstrating the versatility of furan derivatives in chemical transformations10.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-oxotetrahydrofuran-2-carboxylic acid and its derivatives are influenced by their molecular structure. The presence of electron-donating substituents affects the yield and enantioselectivity of the synthesis process . The enzymatic synthesis approaches also highlight the importance of the compound's reactivity, as seen in the sequential oxidation of HMF to furan-2,5-dicarboxylic acid using evolved aryl-alcohol oxidase . The study of tetrahydrofuran amino acids further reveals the impact of the tetrahydrofuran ring on the secondary structure of carbopeptoids derived from these compounds .
Scientific Research Applications
5-Oxotetrahydrofuran-2-carboxylic acid is a γ-lactone . It is the result of the formal intramolecular condensation of the alcoholic hydroxy group of 2-hydroxyglutaric acid with the carboxy group at position 5 . Its molecular formula is C5H6O4 .
While specific applications of 5-Oxotetrahydrofuran-2-carboxylic acid were not found, γ-lactones, the group it belongs to, are widely used in various fields of science. They are often used in organic synthesis , and their asymmetric synthesis can be important in creating new compounds .
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Ethyl Ester of 5-Oxotetrahydrofuran-2-carboxylic Acid
- Field : Organic Chemistry
- Application : The ethyl ester of 5-Oxotetrahydrofuran-2-carboxylic acid is a derivative of the parent compound. It has a molecular weight of 158.1519 . While specific applications are not mentioned, esters are commonly used in a wide range of applications from plasticizers to flavors and fragrances.
- Methods & Procedures : The specific methods of application or experimental procedures for this compound are not provided in the source .
- Results & Outcomes : The outcomes or results of using this compound are not specified in the source .
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4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic Acid (C75)
- Field : Cancer Research
- Application : C75 is a synthetic fatty-acid synthase (FASN) inhibitor with potential therapeutic effects in several cancer models .
- Methods & Procedures : The specific methods of application or experimental procedures for this compound are not provided in the source .
- Results & Outcomes : The outcomes or results of using this compound are not specified in the source .
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Polyol Esters
- Field : Organic Synthesis
- Application : Polyol esters can be synthesized from iso-undecenoic and iso-undecanoic acids, using montmorillonite K10 clay as a catalyst, in the presence of deionized water at a temperature of 250°C in an autoclave . This type of polymer has applications like lubricant properties and good oxidation stability .
- Methods & Procedures : The specific methods of application or experimental procedures for this compound are not provided in the source .
- Results & Outcomes : The outcomes or results of using this compound are not specified in the source .
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Carboxylic Acids
- Field : Various Fields
- Application : Carboxylic acids, which 5-Oxotetrahydrofuran-2-carboxylic acid is a type of, have a wide range of applications. They can be used in obtaining small molecules, macromolecules, synthetic or natural polymers, modification surface of nanoparticles metallic, modification surface of nanostructure such as carbon nanotubes and graphene, nanomaterials, medical field, pharmacy, etc .
- Methods & Procedures : The specific methods of application or experimental procedures for this compound are not provided in the source .
- Results & Outcomes : The outcomes or results of using this compound are not specified in the source .
Safety And Hazards
The compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, washing contaminated skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, protective clothing, eye protection, and face protection .
properties
IUPAC Name |
5-oxooxolane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O4/c6-4-2-1-3(9-4)5(7)8/h3H,1-2H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVADRSWDTZDDGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701015885 | |
Record name | 5-Oxotetrahydrofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701015885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxotetrahydrofuran-2-carboxylic acid | |
CAS RN |
4344-84-7 | |
Record name | 4344-84-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72000 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Oxotetrahydrofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701015885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-oxotetrahydrofuran-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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